3-(hexylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
3-(hexylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the triazinoindole family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
The synthesis of 3-(hexylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of isatin with thiocarbohydrazide in the presence of glacial acetic acid to form the triazinoindole core . The hexylsulfanyl group is then introduced through nucleophilic substitution reactions using hexylthiol and suitable catalysts . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
3-(hexylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Scientific Research Applications
3-(hexylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(hexylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with molecular targets such as iron ions. The compound selectively binds to ferrous ions, disrupting iron homeostasis in cells and leading to the inhibition of cell proliferation and induction of apoptosis . This mechanism is particularly effective in cancer cells, which have a higher requirement for iron compared to normal cells .
Comparison with Similar Compounds
3-(hexylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole can be compared with other triazinoindole derivatives such as:
5H-[1,2,4]triazino[5,6-b]indole: Lacks the hexylsulfanyl group but shares the core structure and exhibits similar biological activities.
tert-butyl-substituted [1,2,4]triazino[5,6-b]indole: Contains a tert-butyl group instead of the hexylsulfanyl group, leading to different chemical properties and biological activities.
Indolo[2,3-b]quinoxalines: Another class of heterocyclic compounds with a fused indole and quinoxaline ring system, known for their antiviral and cytotoxic activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H20N4S |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-hexylsulfanyl-5-methyl-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C16H20N4S/c1-3-4-5-8-11-21-16-17-15-14(18-19-16)12-9-6-7-10-13(12)20(15)2/h6-7,9-10H,3-5,8,11H2,1-2H3 |
InChI Key |
GKLZWKSQGMJIAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=NC2=C(C3=CC=CC=C3N2C)N=N1 |
Origin of Product |
United States |
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